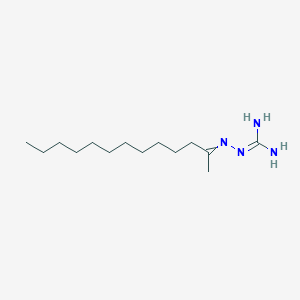

2-(Tridecan-2-ylideneamino)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57821-89-3 |

|---|---|

Molecular Formula |

C14H30N4 |

Molecular Weight |

254.42 g/mol |

IUPAC Name |

2-(tridecan-2-ylideneamino)guanidine |

InChI |

InChI=1S/C14H30N4/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18-14(15)16/h3-12H2,1-2H3,(H4,15,16,18) |

InChI Key |

GXTWSVRBCIBRNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=NN=C(N)N)C |

Origin of Product |

United States |

Synthesis and Characterization:

Develop an efficient and scalable synthetic route to obtain high-purity 2-(Tridecan-2-ylideneamino)guanidine. Common methods for synthesizing guanidine (B92328) derivatives often involve the reaction of amines with guanylating reagents like S-methylisothiourea or carbodiimides. nih.govmdpi.com

Thoroughly characterize the compound's structure and purity using modern analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis. nih.gov

Physicochemical Properties Evaluation:

Determine key physicochemical parameters to understand its behavior in different environments. This would include measuring its pKa to quantify its basicity, assessing its solubility in various solvents, and, if it exhibits surfactant properties, determining its critical micelle concentration (CMC).

Evaluation of Biological Activity:

Screen the compound for antimicrobial activity against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi. The minimum inhibitory concentration (MIC) would be determined to quantify its potency. acs.org

Investigate the mechanism of antimicrobial action, for example, by studying its effect on bacterial membrane integrity through techniques like fluorescence microscopy or by measuring the leakage of intracellular materials. acs.org

Exploration of Catalytic Potential:

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.org This process involves breaking key bonds and converting functional groups to identify plausible synthetic pathways. youtube.com

For this compound, the most logical retrosynthetic disconnection is at the carbon-nitrogen double bond (C=N) of the imine functionality. This is a standard disconnection for imines, hydrazones, and related compounds. This bond cleavage, known as a "transform," leads to two precursor molecules, or synthons: a nucleophilic aminoguanidine (B1677879) synthon and an electrophilic ketone synthon. youtube.comresearchgate.net

The corresponding real-world synthetic equivalents for these synthons are aminoguanidine (often used as a salt like aminoguanidine hydrochloride or bicarbonate) and tridecan-2-one. The forward synthesis, therefore, involves the condensation reaction between these two precursors. youtube.com This strategic disconnection simplifies the complex target molecule into two more accessible starting materials, forming the basis of the synthetic plan.

Synthesis of Key Precursors

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: tridecan-2-one and an appropriate aminoguanidine derivative.

Tridecan-2-one, also known as methyl undecyl ketone, is a 13-carbon methyl ketone that serves as the carbonyl component in the synthesis. guidechem.comchemicalbook.com It is a white crystalline solid at room temperature. guidechem.com Several methods have been reported for its preparation:

From Lauric Acid: One method involves heating a mixture of lauric acid (dodecanoic acid) and acetic acid over thorium oxide at high temperatures (e.g., 450°C). chemicalbook.comchemicalbook.com

From Dodecanoic Acid and Methyllithium: A more modern approach involves the reaction of dodecanoic acid with an organometallic reagent like methyllithium. This reaction, typically conducted in a solvent like ethyl acetate, can produce tridecan-2-one in high yield (around 83%). guidechem.com

The choice of method depends on the availability of starting materials, required scale, and laboratory equipment.

The nucleophilic component, aminoguanidine, is a highly basic and somewhat unstable compound in its free base form. sciencemadness.orgacs.org Therefore, it is typically prepared, stored, and used as a more stable salt, such as aminoguanidine bicarbonate or aminoguanidine hydrochloride. acs.orgguidechem.com

Common synthetic routes to aminoguanidine salts include:

Reduction of Nitroguanidine: A widely used laboratory method is the reduction of nitroguanidine. This can be achieved using zinc powder in an acidic medium or through electrolytic reduction. sciencemadness.orgorgsyn.org The resulting aminoguanidine is often precipitated and purified as the bicarbonate salt, which is the only sparingly soluble salt. acs.org

From Calcium Cyanamide (B42294): Aminoguanidine can be prepared from the reaction of calcium cyanamide with hydrazine (B178648) sulfate. sciencemadness.org

From Aminoguanidine Carbonate: Aminoguanidine hydrochloride can be prepared by reacting aminoguanidine carbonate with concentrated hydrochloric acid in an ethanol (B145695) suspension. guidechem.com

These methods provide the stable aminoguanidine salts necessary for the subsequent condensation reaction.

Optimization of Condensation and Coupling Reactions

The final step in the synthesis is the condensation of tridecan-2-one with an aminoguanidine salt to form the C=N double bond of this compound. latech.edu This reaction is a classic example of imine formation. youtube.com The efficiency and yield of this reaction are highly dependent on the reaction conditions, particularly the choice of solvent and catalyst.

The selection of an appropriate solvent is critical for ensuring that both the ketone and the aminoguanidine salt are sufficiently soluble to react. The solvent must also be compatible with the reaction conditions, particularly if heating is required.

| Solvent | Type | Boiling Point (°C) | Rationale for Use | Potential Drawbacks |

| Ethanol | Polar Protic | 78 | Good solubility for both polar (aminoguanidine salts) and moderately nonpolar (tridecan-2-one) reactants. Allows for heating to increase reaction rate. | Can participate in side reactions (acetal formation) under strong acidic conditions, though less likely with imine formation. |

| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. | Higher potential for side reactions compared to ethanol. |

| Isopropanol | Polar Protic | 82 | Less reactive than ethanol or methanol, may reduce side reactions. | May have slightly lower solvating power for the aminoguanidine salt. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general solvent, less likely to participate in the reaction. | Lower polarity may limit the solubility of the aminoguanidine salt. |

| Toluene (B28343) | Nonpolar | 111 | Allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation. | Poor solubility for aminoguanidine salts, may require a phase-transfer catalyst or heterogeneous conditions. |

This table is generated based on general chemical principles for condensation reactions.

The condensation reaction is typically catalyzed by an acid. The catalyst's role is to protonate the carbonyl oxygen of tridecan-2-one, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of aminoguanidine.

| Catalyst | Type | pKa | Rationale for Use | Considerations |

| Hydrochloric Acid (HCl) | Strong Mineral Acid | ~ -6.3 | Highly effective at protonating the carbonyl. Often used when the aminoguanidine is added as the hydrochloride salt. | High acidity can sometimes lead to undesired side reactions or degradation of sensitive functional groups. |

| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | ~ -3.0 | Strong proton source and also acts as a dehydrating agent, helping to drive the reaction forward. | Can cause charring or other side reactions if not used in catalytic amounts and at controlled temperatures. |

| p-Toluenesulfonic Acid (PTSA) | Strong Organic Acid | ~ -2.8 | A solid, non-volatile acid that is easy to handle. Effective catalyst for imine formation and often used with azeotropic water removal. nih.gov | May be less effective than stronger mineral acids if a very low pH is required. |

| Acetic Acid | Weak Organic Acid | 4.76 | Provides a mildly acidic environment that can catalyze the reaction without causing degradation of acid-sensitive substrates. | May not be acidic enough to promote the reaction at a sufficient rate, often requiring higher temperatures or longer reaction times. |

This table is generated based on general chemical principles for acid-catalyzed condensation reactions.

The optimal conditions would likely involve using aminoguanidine hydrochloride directly or using aminoguanidine bicarbonate with a catalytic amount of a strong acid like PTSA in a solvent like ethanol or toluene with a Dean-Stark apparatus to remove the water byproduct, thereby driving the reaction to completion.

Temperature and Pressure Control

Temperature plays a crucial role in the synthesis of this compound. Elevated temperatures are generally required to overcome the activation energy of the condensation reaction and to drive the equilibrium towards the product by removing water. In conventional heating methods, the reaction mixture is typically heated to the boiling point of the chosen solvent. For instance, when using ethanol, the reaction is often carried out at reflux, which is approximately 78°C at atmospheric pressure.

Increasing the reaction temperature can enhance the reaction rate. researchgate.net However, excessively high temperatures should be avoided as they can lead to the degradation of reactants or products, or the formation of unwanted side products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the compounds involved.

Pressure is not typically a critical parameter in the synthesis of guanylhydrazones under standard laboratory conditions and is usually maintained at atmospheric pressure. The reaction does not involve gaseous reactants or products in a way that would necessitate pressure control to influence the reaction equilibrium. However, in sealed-vessel microwave synthesis, the pressure will increase as the temperature of the solvent rises above its atmospheric boiling point. This autogenous pressure can contribute to accelerating the reaction rate.

The table below summarizes typical temperature conditions for guanylhydrazone synthesis.

| Method | Solvent | Temperature (°C) | Pressure |

| Conventional Reflux | Ethanol | ~78 | Atmospheric |

| Microwave-assisted | Ethanol | 100 | Autogenous |

Reaction Time and Conversion Monitoring

The reaction time for the synthesis of this compound can vary significantly depending on the chosen methodology. Conventional reflux methods may require several hours to reach completion. thesciencein.org In contrast, microwave-assisted synthesis can dramatically reduce the reaction time to a matter of minutes. thesciencein.orgnih.gov

Effective monitoring of the reaction progress is essential to determine the optimal reaction time and to ensure the complete consumption of the limiting reagent, thereby maximizing the yield. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for monitoring the progress of a reaction. rsc.orgthieme.deresearchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (tridecan-2-one and aminoguanidine). The plate is then developed in a suitable solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factors (Rf) of the starting materials and the product will differ, allowing for clear visualization of the reaction's progress.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and precise method for monitoring reaction conversion. researchgate.net By developing a suitable HPLC method, the concentrations of the reactants and the product in the reaction mixture can be determined over time. This allows for the calculation of the percentage conversion and helps in understanding the reaction kinetics. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often suitable for separating the relatively nonpolar product from the more polar starting materials.

The following table provides an overview of typical reaction times for different synthetic methods.

| Synthetic Method | Typical Reaction Time | Monitoring Technique |

| Conventional Heating | 2-7 hours | TLC, HPLC |

| Microwave Irradiation | 5-15 minutes | TLC, HPLC |

Isolation and Purification Techniques

Following the completion of the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Chromatographic Separations (Column, Flash, Preparative HPLC)

Column chromatography is a widely used technique for the purification of organic compounds. For a nonpolar compound like this compound, with its long aliphatic chain, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a suitable option. A nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the product from more polar impurities. Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the eluent, can significantly reduce the purification time.

Preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity, although it is generally more expensive and less scalable than column chromatography. A reversed-phase preparative column would likely be effective, using a mobile phase such as acetonitrile and water.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. youtube.commt.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com For this compound, a solvent system such as aqueous ethanol could be effective. The crude product is dissolved in the minimum amount of the hot solvent, and upon cooling, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor.

Precipitation can also be used as a purification method. This involves dissolving the crude product in a solvent in which it is soluble and then adding an anti-solvent in which it is insoluble to cause the product to precipitate out. The choice of solvent and anti-solvent is critical for effective purification.

The table below outlines common purification techniques for guanylhydrazone derivatives.

| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |

| Column/Flash Chromatography | Silica gel / Hexane-Ethyl Acetate | Adsorption |

| Preparative HPLC | C18 column / Acetonitrile-Water | Partition |

| Recrystallization | Ethanol/Water | Differential Solubility |

| Precipitation | Solvent/Anti-solvent | Solubility |

Scalability and Process Development Considerations

Scaling up the synthesis of this compound from a laboratory scale to a larger industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. nih.govbiorxiv.org

Reaction Conditions: While microwave-assisted synthesis is rapid and efficient on a lab scale, its scalability can be challenging. Conventional heating in large reactors is often more practical for large-scale production. The efficiency of heat transfer becomes critical in large reactors, and maintaining a consistent temperature throughout the reaction mixture is important.

Solvent Selection: The choice of solvent should be re-evaluated for large-scale synthesis, considering factors such as cost, safety (flammability, toxicity), and environmental impact. The ease of solvent recovery and recycling is also an important economic consideration.

Work-up and Purification: The isolation and purification procedures must be amenable to large-scale operations. Filtration and recrystallization are generally more scalable than chromatographic methods. Developing a robust crystallization process is often key to obtaining a high-purity product on a large scale.

Process Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes evaluating the thermal stability of reactants and products, identifying potential hazards associated with the reaction (e.g., exotherms), and ensuring appropriate engineering controls are in place to mitigate risks.

The following table highlights key considerations for scaling up the synthesis of this compound.

| Factor | Laboratory Scale Consideration | Large-Scale Consideration |

| Heating Method | Microwave or heating mantle | Jacketed reactor with controlled heating/cooling |

| Solvent | Purity and reaction compatibility | Cost, safety, environmental impact, recyclability |

| Purification | Chromatography (TLC, column) | Crystallization, filtration |

| Safety | Standard laboratory precautions | Hazard and operability (HAZOP) study |

| Cost | Reagent cost | Overall process economics |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity:A suite of 2D NMR experiments would be necessary to assemble the complete structural puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, crucial for tracing the connectivity within the tridecan chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (over two to three bonds), which is vital for connecting the tridecan moiety to the guanidine group via the imine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

Fragmentation Pathway Analysis:By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer, it would be possible to deduce the structural components of the molecule. This analysis would involve identifying characteristic losses, such as the cleavage of the alkyl chain or fragmentation of the guanidine group.

Without access to the actual spectral data from laboratory analysis of this compound, the generation of data tables and a detailed discussion of its spectroscopic characteristics remains purely hypothetical. The synthesis and subsequent detailed characterization of this compound would be required to populate the sections outlined above with scientifically accurate information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the vibrational modes of a molecule. For this compound, the spectra would be dominated by features arising from the N-H, C-H, C=N, and C-N bonds.

The guanidinium (B1211019) group exhibits several characteristic vibrations. The N-H stretching vibrations are expected to appear as a series of broad bands in the 3400-3100 cm⁻¹ region of the IR spectrum due to hydrogen bonding. The C=N stretching of the imine group is anticipated to produce a strong absorption band in the 1680-1640 cm⁻¹ range. The C-N stretching vibrations of the guanidine and imine groups would likely be observed in the 1350-1000 cm⁻¹ region.

The long tridecane (B166401) chain will be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Raman spectroscopy would provide complementary information. The C=N and C-N stretching vibrations are expected to be Raman active. The symmetric C-H stretching of the alkyl chain would also give a strong Raman signal.

Hypothetical Spectroscopic Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch (Guanidine) | 3400-3100 (broad) | 3400-3100 (weak) | Strong (IR), Weak (Raman) |

| C-H Stretch (Alkyl) | 2950-2850 | 2950-2850 | Strong |

| C=N Stretch (Imine) | 1680-1640 | 1680-1640 | Medium-Strong |

| N-H Bend (Guanidine) | 1620-1580 | 1620-1580 | Medium |

| C-H Bend (Alkyl) | 1465, 1375 | 1465, 1375 | Medium |

| C-N Stretch | 1350-1000 | 1350-1000 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth Strategies

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For this compound, several strategies could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar solvent like hexane) would be allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound would be placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled, reducing its solubility and promoting crystal growth.

Data Collection, Structure Solution, and Refinement

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern would be used to determine the unit cell parameters and the space group. The structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The refined crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles. The C=N bond of the imine is expected to have a length of approximately 1.28 Å. The C-N bonds within the guanidine group are expected to have partial double bond character due to resonance, with lengths intermediate between a typical C-N single bond (1.47 Å) and a C=N double bond. The geometry around the imine carbon would be trigonal planar.

Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value |

| C=N (Imine) Bond Length | ~ 1.28 Å |

| C-N (Guanidine) Bond Lengths | ~ 1.33 - 1.37 Å |

| N-C-N (Guanidine) Bond Angles | ~ 120° |

| C-C-N (Imine) Bond Angle | ~ 120° |

Intermolecular Interactions and Crystal Packing Analysis

The guanidinium group is an excellent hydrogen bond donor, and the imine nitrogen is a hydrogen bond acceptor. Therefore, extensive intermolecular hydrogen bonding is expected to dominate the crystal packing of this compound. These hydrogen bonds would likely form complex networks, such as dimers or chains. The long tridecane chains would likely pack in a way that maximizes van der Waals interactions, potentially leading to layered structures.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy is used to determine the absolute configuration of chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by using a chiral ketone in its synthesis, then Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could be used.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.

VCD measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information about the vibrational transitions of a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for different stereoisomers, the absolute configuration can be determined.

Investigation of Mechanistic Interactions at a Molecular and Subcellular Level

Enzyme Kinetic and Inhibition Studies (in vitro, non-cellular)

For instance, various N,N-disubstituted guanidines have been shown to modulate or inhibit the release of neurotransmitters, suggesting interaction with enzymes involved in neuronal signaling. sci-hub.se Furthermore, aminoguanidine (B1677879) has been studied for its ability to inhibit nonenzymatic glycation, a process involving the reaction of sugars with proteins. researchgate.netnih.gov The mechanism is thought to involve the trapping of reactive carbonyl species by the aminoguanidine.

Given the structure of 2-(Tridecan-2-ylideneamino)guanidine, which combines a guanidinium (B1211019) headgroup with a long lipophilic tridecan tail, it is plausible that it could exhibit inhibitory activity against enzymes that have binding pockets accommodating both charged and hydrophobic moieties. The tridecan tail could anchor the molecule within a hydrophobic region of the enzyme, while the guanidinium group interacts with polar or charged residues.

Table 1: Potential Enzyme Interactions of Guanidinium-Containing Compounds

| Enzyme Class | Potential Interaction Mechanism | Reference |

| Nitric Oxide Synthase | Competitive inhibition by mimicking arginine | nih.gov |

| Sodium-Hydrogen Exchanger | Interaction with the ion translocation site | nih.govsci-hub.se |

| Tryptase | Interaction with the active site | sci-hub.se |

| Nonenzymatic Glycation | Trapping of reactive carbonyl species | researchgate.netnih.gov |

Protein-Ligand Binding Characterization

The interaction of guanidinium-containing molecules with proteins is a well-studied area, primarily due to the role of the arginine side chain in protein structure and function.

Spectroscopic techniques are pivotal in characterizing the binding of ligands to proteins. Fluorescence quenching is a common method used to determine binding affinities. Proteins containing fluorescent amino acids, such as tryptophan, can exhibit a change in their fluorescence emission upon ligand binding. mdpi.com For a compound like this compound, its binding to a protein could quench the intrinsic fluorescence of tryptophan residues, and the extent of quenching can be used to calculate binding constants (Ka) and the number of binding sites. Studies on pyridoxylidene-aminoguanidine complexes have utilized this method to analyze their binding affinity to serum albumins. nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique for real-time, label-free analysis of biomolecular interactions. While specific SPR data for this compound is unavailable, the principles of the technique would involve immobilizing a target protein on a sensor chip and flowing a solution of the guanidine (B92328) compound over it. The binding events would be detected as a change in the refractive index at the sensor surface, allowing for the determination of association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). This technique has been employed to study the interaction of guanidinium-modified compounds with biological targets. For example, ITC has been used to demonstrate the binding of guanidiniocarbonyl pyrrole (B145914) dipeptides to heparin. mit.edu

For this compound, an ITC experiment would involve titrating the compound into a solution containing the target protein. The resulting thermogram would reveal the energetic driving forces of the interaction. A negative ΔH would indicate an enthalpically driven interaction, likely dominated by hydrogen bonding and electrostatic interactions of the guanidinium group. Conversely, a positive ΔH would suggest an entropically driven process, which could be influenced by the hydrophobic interactions of the tridecan tail and the release of ordered water molecules upon binding.

Table 2: Hypothetical Thermodynamic Parameters for Protein Binding

| Parameter | Potential Interpretation for this compound |

| Ka (Binding Affinity) | Would quantify the strength of the interaction with a target protein. |

| ΔH (Enthalpy Change) | A negative value would suggest strong hydrogen bonding and electrostatic interactions from the guanidinium group. A positive value could indicate the dominance of hydrophobic interactions from the tridecan tail. |

| ΔS (Entropy Change) | A positive value would be expected, driven by the hydrophobic effect of the tridecan tail and the release of water molecules. |

| n (Stoichiometry) | Would indicate the number of ligand molecules binding to one protein molecule. |

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding, intercalation)

The positively charged guanidinium group at physiological pH is known to interact strongly with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. acs.orgacs.org This electrostatic interaction is a primary driving force for the binding of many guanidinium-containing molecules to nucleic acids.

Studies on polyaromatic guanidino derivatives have shown that these compounds can intercalate into DNA, meaning they insert themselves between the base pairs of the DNA double helix. acs.orgnih.gov This mode of binding is often stabilized by π-stacking interactions between the aromatic system of the ligand and the DNA bases. While this compound lacks a large aromatic system for strong intercalation, the guanidinium group can still facilitate significant binding to the DNA grooves. The high basicity of the guanidinium group ensures it is fully protonated at neutral pH, enhancing its ionic interaction with the phosphate groups of DNA. acs.org

Membrane Interaction and Permeation Mechanisms (in vitro model systems)

The interaction of cationic compounds with lipid membranes is of significant interest, particularly for understanding their bioavailability and potential antimicrobial or cytotoxic effects. The structure of this compound, featuring a cationic headgroup and a long hydrophobic tail, suggests it would have a strong affinity for lipid bilayers.

Guanidine-based polymers have been shown to interact strongly with and disrupt model phospholipid membranes. oup.com The initial interaction is typically electrostatic, with the positively charged guanidinium groups binding to the negatively charged headgroups of phospholipids, such as phosphatidylglycerol, which are abundant in bacterial membranes. nih.gov This interaction can lead to a disordering of the lipid packing and an increase in membrane fluidity.

The hydrophobic tridecan tail of this compound would likely insert into the hydrophobic core of the lipid bilayer. oup.com This insertion can cause significant perturbations to the membrane structure, potentially leading to increased permeability or even membrane lysis. Studies on biocidal guanidine oligomers have shown that their distribution into lipid membranes is influenced by the lipid composition, with a higher affinity for anionic lipids. nih.govrsc.org The presence of cholesterol and the degree of lipid saturation can also affect the extent of interaction. rsc.org The partitioning of such amphipathic molecules into the membrane is often an entropy-driven process. oup.com

Cellular Uptake and Subcellular Localization Mechanisms (using reporter assays in in vitro cell lines)

Guanidinium-rich scaffolds are well-known as cell-penetrating molecules, capable of translocating across cellular membranes and delivering various cargo into cells. acs.orgnih.gov This ability is largely attributed to the multivalent hydrogen bonding and charge-pairing interactions between the guanidinium groups and negatively charged components of the cell surface, such as sulfates, phosphates, and carboxylates. nih.gov

While this compound contains only a single guanidinium group, its long lipid tail could significantly influence its cellular uptake. The lipophilicity of the tridecan chain may allow the molecule to passively diffuse across the cell membrane. Alternatively, the initial electrostatic interaction of the guanidinium headgroup with the cell surface could be followed by the insertion of the lipid tail into the membrane, facilitating uptake through a mechanism that may not be entirely passive.

Modulation of Specific Intracellular Signaling Pathways (mechanistic investigation in in vitro models)

No data available.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography serves as a cornerstone for the analysis of non-volatile and thermally labile compounds like 2-(Tridecan-2-ylideneamino)guanidine. The versatility of HPLC allows for the development of methods for purity assessment, quantification, and separation of related isomers.

Reversed-phase HPLC (RP-HPLC) is a primary technique for determining the purity and concentration of this compound. This method separates compounds based on their hydrophobicity. Due to the hydrophobic tridecan chain in this compound, it is well-retained on nonpolar stationary phases such as C18 or C8.

A typical RP-HPLC method would involve a C18 column with a gradient elution system. The mobile phase would likely consist of an aqueous component, often with a pH modifier to control the ionization of the basic guanidine (B92328) group, and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the guanidine moiety exhibits some UV absorbance, typically at lower wavelengths (around 200-220 nm). For enhanced sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) can be employed, which is particularly useful for compounds lacking a strong chromophore. sielc.com

Hypothetical RP-HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Normal-phase HPLC (NP-HPLC) can be employed for the separation of structural isomers of this compound, should they be present. This technique utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) and a nonpolar mobile phase. Isomers with different polarities, which may arise from the synthesis process, can be effectively resolved using this method. The separation is based on the differential interaction of the polar groups of the isomers with the stationary phase.

If the synthesis of this compound can result in enantiomers, chiral HPLC is essential for determining the enantiomeric purity. This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical and would require specific method development to achieve optimal resolution of the enantiomers.

Gas Chromatography (GC) for Volatile Impurities or Derivatized Forms

While this compound itself is not sufficiently volatile for direct GC analysis, this technique is valuable for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

For the analysis of the compound itself by GC, a derivatization step would be necessary to increase its volatility and thermal stability. Derivatization agents that react with the guanidine group to form a less polar and more volatile derivative could be employed. However, this approach can be complex and may introduce additional analytical challenges.

Hyphenated Techniques for Enhanced Specificity

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, offer superior specificity and sensitivity for the analysis of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of this compound, especially in complex matrices. This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The compound would first be separated using an HPLC method, likely a reversed-phase method as described above. The eluent from the HPLC is then introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like guanidines. nih.gov In the mass spectrometer, the parent ion corresponding to the protonated molecule of this compound is selected and then fragmented to produce characteristic product ions. The monitoring of these specific parent-product ion transitions (Selected Reaction Monitoring or SRM) provides a very high degree of selectivity and allows for quantification at very low levels. nih.gov

Hypothetical LC-MS/MS Parameters:

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent ion |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of guanidino compounds like this compound by GC-MS is challenging due to their high polarity and low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. oup.comthermofisher.com

Derivatization: The primary amino groups within the guanidine moiety are the main targets for derivatization. Reagents that react with these groups to form less polar derivatives are essential.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are commonly used to derivatize primary amines, which would also react with the guanidine group. researchgate.net

Reaction with Diketones: Glyoxal has been successfully used to derivatize various guanidino compounds, forming stable heterocyclic products suitable for GC analysis. oup.com Another approach involves using hexafluoroacetylacetone. researchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used, although reaction conditions would need careful optimization to ensure complete derivatization of the guanidine group. researchgate.net

GC-MS Parameters: Following derivatization, the analytical method would involve a high-temperature capillary column capable of separating long-chain aliphatic compounds. A non-polar or medium-polarity column would be suitable.

The mass spectrometer would be operated in Electron Ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) would be employed to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analyte.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 280 - 300 °C |

| Oven Program | Initial temp. 100-150°C, ramp at 10-20°C/min to 300-320°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Interface Temp. | 280 - 300 °C |

| Acquisition Mode | Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard of the analyte. emerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance, making it a powerful quantitative tool. emerypharma.comacanthusresearch.com

For this compound, ¹H qNMR would be the most straightforward approach. The methodology involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent.

Methodology:

Selection of Internal Standard: An internal standard must be chosen that has at least one signal that does not overlap with any signals from the analyte. acanthusresearch.com For this compound, standards like maleic acid or 1,3,5-trimethoxybenzene (B48636) could be suitable. nih.gov

Sample Preparation: A precise amount of the analyte and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

NMR Data Acquisition: Critical parameters must be optimized to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of the signals of interest, to allow for complete magnetization recovery between scans. ox.ac.ukfrontiersin.org

Quantification: The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard. The long aliphatic chain of this compound offers several unique proton signals (e.g., the terminal methyl group) that are likely to be well-resolved and suitable for integration.

Table 2: Key ¹H qNMR Experimental Parameters

| Parameter | Requirement for Accurate Quantification |

|---|---|

| Pulse Angle | Calibrated 90° pulse to ensure uniform excitation. |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton (analyte or standard). ox.ac.uk A delay of 60 seconds is sometimes used to be conservative. core.ac.uk |

| Number of Scans (NS) | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error). ox.ac.uk |

| Digital Resolution | High enough to accurately define the peaks for precise integration. |

| Internal Standard | High purity, chemically inert, and signals do not overlap with the analyte. ox.ac.uk |

Spectrophotometric and Fluorometric Assay Development for Trace Analysis

Spectrophotometric and fluorometric methods offer high sensitivity and are well-suited for the trace analysis of specific functional groups. The guanidine moiety is the primary target for developing such assays for this compound.

Spectrophotometric Methods: These methods are typically based on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength (λmax).

Ion-Pair Formation: Guanidines, being strongly basic, can form ion-pairs with acidic dyes like bromocresol purple. The resulting colored complex can be extracted into an organic solvent and measured. A study on various guanidino drugs reported this method with absorbance measured around 415 nm. nih.gov

Charge-Transfer Complexation: The reaction of basic guanidino compounds with iodine in a non-polar solvent can form charge-transfer complexes that exhibit strong absorbance in the UV region (e.g., 292 and 345 nm). nih.gov

Reaction with Nitroprusside: In an alkaline medium, guanidine derivatives can react with sodium nitroprusside, often in the presence of an oxidizing agent like hydrogen peroxide or potassium hexacyanoferrate(III), to produce a colored solution suitable for photoelectric colorimetry. google.com

Fluorometric Methods: Fluorometric assays are generally more sensitive than spectrophotometric ones. They involve derivatization with a fluorogenic reagent to produce a highly fluorescent product.

Reaction with Quinones: Reagents like 1,2-naphthoquinone-4-sulfonate or phenanthrenequinone (B147406) react with guanidino compounds in alkaline solutions to form highly fluorescent derivatives. nih.govnih.gov This is a common post-column derivatization strategy in HPLC but can be adapted for batch assays.

Reaction with Benzoin: Benzoin is another well-established fluorogenic reagent for guanidino compounds, forming fluorescent adducts that can be detected at low concentrations. researchgate.net

Table 3: Reagents for Spectrophotometric and Fluorometric Analysis of Guanidines

| Method Type | Reagent | Principle | Typical λmax (nm) |

|---|---|---|---|

| Spectrophotometry | Bromocresol Purple | Ion-pair formation | ~415 nih.gov |

| Spectrophotometry | Iodine | Charge-transfer complex | 292, 345 nih.gov |

| Spectrophotometry | Sodium Nitroprusside | Complex formation | Visible range |

| Fluorometry | 1,2-Naphthoquinone-4-sulfonate | Condensation reaction | Ex: ~340 / Em: ~450 |

| Fluorometry | Phenanthrenequinone | Condensation reaction | Ex: ~370 / Em: ~495 |

| Fluorometry | Benzoin | Condensation reaction | Ex: ~325 / Em: ~435 researchgate.net |

Electrochemical Sensing and Detection Methodologies

Electrochemical sensors offer advantages such as high sensitivity, rapid response, and potential for miniaturization for on-site analysis. The detection of this compound can be approached by targeting the electrochemical activity of either the guanidine or the imine group.

Voltammetric Methods: Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), can be used to study the redox behavior of the analyte. While the guanidine group itself is not easily oxidized or reduced, some guanidino compounds have shown electrochemical activity through catalytic hydrogen evolution reactions at mercury electrodes or through oxidation at carbon-based electrodes. researchgate.net The imine (C=N) bond in the molecule is also electrochemically active and can be reduced.

Sensor Development: The development of a selective sensor would likely involve the chemical modification of an electrode surface to enhance the interaction with the analyte and improve the electrochemical signal.

Electrode Materials: Glassy carbon electrodes (GCE), boron-doped diamond electrodes, or screen-printed electrodes could serve as the base transducer.

Surface Modification: The electrode surface could be modified with nanomaterials (e.g., carbon nanotubes, graphene, gold nanoparticles) to increase the surface area and enhance electron transfer rates. researchgate.net A recognition element, such as a molecularly imprinted polymer (MIP) designed to specifically bind the this compound structure, could be coated onto the electrode to impart high selectivity.

The analytical signal would be the current generated from the oxidation or reduction of the analyte, which is proportional to its concentration. For trace analysis, stripping voltammetry techniques could be employed, where the analyte is first preconcentrated on the electrode surface before the voltammetric scan, significantly lowering the detection limit.

Table 4: Potential Electrochemical Approaches for Guanidine/Imine Detection

| Technique | Working Electrode | Detection Principle | Potential Advantages |

|---|---|---|---|

| Square-Wave Voltammetry (SWV) | Hanging Mercury Drop Electrode (HMDE) | Catalytic hydrogen evolution or reduction of imine. researchgate.net | High sensitivity, good for reducible groups. |

| Differential Pulse Voltammetry (DPV) | Modified Glassy Carbon Electrode (GCE) | Oxidation of the guanidine moiety or adsorbed analyte. | Good sensitivity and resolution. |

| Cyclic Voltammetry (CV) | Bare or Modified GCE | Investigation of redox mechanism (oxidation/reduction). | Provides mechanistic information. |

| Adsorptive Stripping Voltammetry (AdSV) | Modified Carbon Paste or GCE | Preconcentration on electrode followed by voltammetric scan. | Very low detection limits for trace analysis. |

Synthetic Derivatization and Structure Function Exploration

Systematic Modification of the Tridecylidene Moiety

The tridecylidene moiety of 2-(Tridecan-2-ylideneamino)guanidine offers several avenues for systematic modification to probe its role in molecular interactions. The long alkyl chain is a significant contributor to the molecule's lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties.

One primary area of exploration is the variation of chain length . Shortening or lengthening the alkyl chain from the original thirteen carbons would systematically alter the molecule's lipophilicity. This can be achieved by reacting guanidine (B92328) with a homologous series of long-chain ketones. The resulting analogs would allow for the determination of an optimal chain length for a desired biological activity. It is a common strategy in drug design to modulate the lipophilicity of a lead compound to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Another modification is the introduction of unsaturation or branching within the alkyl chain. The synthesis of analogs with double or triple bonds, or with methyl or other small alkyl branches, could provide insights into the conformational requirements of the binding pocket. For instance, the presence of a double bond would introduce rigidity and specific stereochemistry (cis or trans), which could be used to map the spatial constraints of a receptor.

Furthermore, the incorporation of cyclic structures , such as a cyclohexane (B81311) or phenyl ring, within the lipophilic tail could create more conformationally restricted analogs. nih.gov This can be a key strategy to improve binding affinity and selectivity by reducing the entropic penalty upon binding.

Finally, the introduction of heteroatoms like oxygen or sulfur to form ethers or thioethers within the chain could explore the potential for additional hydrogen bonding interactions with a biological target.

A hypothetical SAR study could yield data as presented in the interactive table below, illustrating the potential impact of modifying the tridecylidene moiety on a hypothetical biological activity.

| Modification | Chain Length | Branching/Unsaturation | Hypothetical Activity (IC50, nM) |

| C11 Alkyl | 11 | None | 50 |

| C13 Alkyl (Parent) | 13 | None | 25 |

| C15 Alkyl | 15 | None | 40 |

| C13 with C6 double bond (cis) | 13 | cis-alkene | 15 |

| C13 with C6 double bond (trans) | 13 | trans-alkene | 60 |

| C13 with C4 methyl branch | 13 | Methyl branch | 35 |

| C13 with embedded cyclohexyl | 13 | Cyclohexyl | 20 |

Exploration of Guanidine Substitution Patterns

The guanidine group itself is a prime target for modification to fine-tune the electronic properties and hydrogen bonding capabilities of the molecule. sci-hub.se The three nitrogen atoms of the guanidine moiety can be substituted with a variety of functional groups.

N-alkylation of the guanidine nitrogens with small alkyl groups like methyl or ethyl can modulate the basicity and steric profile of the guanidinium (B1211019) headgroup. nih.gov The position of the alkylation (on the imino nitrogen versus the amino nitrogens) would also be expected to have a significant impact on the molecule's interaction with its target. For example, N,N-dimethyl substitution has been shown to enhance the activity of some guanidine derivatives, while N,N'-dimethyl substitution can be detrimental. nih.gov

N-acylation or N-sulfonylation would drastically reduce the basicity of the guanidine group, transforming it into a neutral or even acidic moiety. sci-hub.se This can be a useful strategy to investigate the importance of the positive charge of the protonated guanidinium ion for biological activity. Acylguanidines have been explored as bioisosteres for guanidines, retaining binding affinity in some cases despite the lower basicity. nih.gov

The introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to one of the guanidine nitrogens can also systematically alter the pKa of the guanidine group. This allows for a fine-tuning of the charge state of the molecule at physiological pH.

The following interactive table provides a hypothetical overview of how different substitution patterns on the guanidine moiety could influence biological activity.

| Guanidine Substitution | Substituent | Effect on Basicity | Hypothetical Activity (IC50, nM) |

| Unsubstituted (Parent) | None | High | 25 |

| N-Methyl | Methyl | Slightly Increased | 20 |

| N,N-Dimethyl | 2 x Methyl | Increased | 18 |

| N,N'-Dimethyl | 2 x Methyl | Decreased | 75 |

| N-Acetyl | Acetyl | Drastically Decreased | >1000 |

| N-Phenyl | Phenyl | Decreased | 45 |

| N-(4-Nitrophenyl) | 4-Nitrophenyl | Significantly Decreased | 150 |

Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of this compound, the synthesis of conformationally restricted analogs is a crucial step. By reducing the number of rotatable bonds, it is possible to lock the molecule into a specific three-dimensional arrangement, which can lead to increased potency and selectivity. nih.gov

One approach is the incorporation of the guanidine moiety into a cyclic system . For example, the guanidine group can be part of a 2-aminoimidazoline (B100083) or a tetrahydropyrimidine (B8763341) ring. The synthesis of such cyclic guanidines can be achieved through various methods, including the reaction of diamines with cyanogen (B1215507) bromide or other guanylating agents.

Another strategy involves cyclization of the tridecylidene chain . This could be achieved by introducing reactive functional groups at different positions of the alkyl chain that can then be used to form a macrocycle. This would significantly reduce the conformational flexibility of the lipophilic tail.

The development of such rigid analogs would be invaluable for pharmacophore modeling and for understanding the precise geometric requirements for binding to a biological target.

Isotopic Labeling for Mechanistic Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for studying the metabolic fate of a compound. nih.gov For this compound, several isotopic labeling strategies could be employed.

Deuterium (B1214612) (²H) labeling of the tridecylidene chain can be used to probe metabolic pathways. For example, if a specific position on the alkyl chain is a site of metabolic oxidation, replacing hydrogen with deuterium at that position can lead to a kinetic isotope effect, slowing down the rate of metabolism and potentially increasing the compound's half-life.

Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeling of the guanidine group can be used to follow the compound in biological systems using NMR spectroscopy or mass spectrometry. nih.gov This can be particularly useful for identifying binding partners and for studying the mechanism of action at a molecular level. For instance, ¹⁵N NMR could be used to monitor changes in the chemical environment of the guanidine nitrogens upon binding to a target.

Furthermore, radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) could be incorporated into the molecule for use in radioligand binding assays and autoradiography studies to determine the affinity and distribution of the compound in tissues.

Probing the Role of Stereochemistry in Molecular Interactions

The imine double bond in this compound introduces the possibility of E/Z isomerism. The synthesis and separation of these isomers would be critical to determine if one stereoisomer is more active than the other. This would provide valuable information about the specific orientation required for optimal interaction with the target.

Furthermore, if chiral centers are introduced into the molecule, for example, through branching of the tridecylidene chain, the synthesis of enantiomerically pure compounds would be necessary. It is common for biological targets to exhibit stereoselectivity, with one enantiomer being significantly more potent than the other. nih.gov The synthesis of individual stereoisomers can be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture.

The determination of the absolute configuration of the more active stereoisomer would provide crucial insights into the three-dimensional structure of the binding site and would be a key piece of information for the design of more potent and selective analogs.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

A primary challenge for the future study of 2-(Tridecan-2-ylideneamino)guanidine is the development of efficient and sustainable synthetic methodologies. While general methods for the synthesis of guanidines are established, their application to this specific target may present unique challenges. Future research should focus on novel synthetic strategies that are not only high-yielding but also align with the principles of green chemistry.

Future research should aim to develop synthetic routes that minimize waste, avoid hazardous reagents and solvents, and are scalable. The use of flow chemistry could offer precise control over reaction parameters, potentially improving yield and safety.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Potential Advantages | Foreseeable Challenges |

| Direct Condensation | Tridecan-2-one, Aminoguanidine (B1677879) salt | Atom economical, fewer steps | Potential for side products, may require harsh conditions |

| Multi-step Synthesis via Thiourea | Tridecan-2-one, Thiosemicarbazide, Methyl iodide, Amine | Well-established methodology, good control | Longer reaction sequence, use of toxic reagents |

| Catalytic Guanidinylation | Precursor imine, Guanidinylating agent (e.g., using a palladium catalyst) | High functional group tolerance, milder conditions | Catalyst cost and removal, precursor stability |

Deeper Mechanistic Understanding of Molecular Interactions

The biological or chemical activity of this compound will be dictated by its molecular interactions. The guanidinium (B1211019) group, which is typically protonated at physiological pH, is an excellent hydrogen bond donor and can participate in strong electrostatic interactions with biological targets such as enzymes or receptors. The long tridecan tail is highly lipophilic and likely to engage in hydrophobic interactions, potentially facilitating membrane association or interaction with hydrophobic pockets in proteins.

Future research should employ a combination of computational and experimental techniques to elucidate these interactions. Molecular modeling, including docking and molecular dynamics simulations, could predict potential biological targets and binding modes. Experimental validation could be achieved through techniques such as X-ray crystallography of the compound in complex with a target, or through spectroscopic methods like NMR to probe intermolecular interactions in solution. Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on other novel guanidine (B92328) derivatives, could also provide insights into the structural requirements for activity. nih.gov

Application as Chemical Probes in Biological Systems

The unique amphiphilic structure of this compound makes it an interesting candidate for development as a chemical probe. eubopen.org Chemical probes are small molecules used to study biological systems, and the lipophilic tail of this compound could enable it to cross cell membranes and localize in specific subcellular compartments. The guanidine headgroup could act as a recognition element for specific protein targets.

To be utilized as a chemical probe, the molecule would likely require modification. For example, the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, would allow for the visualization and isolation of its binding partners. Furthermore, the synthesis of a structurally similar but inactive control compound would be necessary to validate its biological effects. eubopen.org Future research could focus on designing and synthesizing such derivatives and using them in cell-based assays to identify their biological targets and mechanisms of action.

Integration with Advanced Materials Science or Catalysis

The guanidine moiety is known for its strong basicity, and sterically hindered guanidines have found utility as catalysts in organic synthesis. rsc.org The bulky tridecan group in this compound could provide sufficient steric hindrance to make it a useful non-nucleophilic base for various chemical transformations. Its lipophilicity might also render it soluble in a range of organic solvents, increasing its versatility as a catalyst.

In the realm of materials science, the amphiphilic nature of the molecule suggests potential applications as a surfactant or as a component of self-assembling systems. The guanidinium headgroup could interact with surfaces or with other polar molecules, while the long alkyl tail could drive the formation of micelles, vesicles, or monolayers. Future studies could explore its surface activity and its ability to form ordered structures, which could have applications in drug delivery, nanotechnology, or surface modification.

Addressing Challenges in Synthetic Efficiency and Yield Optimization

A significant hurdle in the investigation of any new compound is the ability to produce it in sufficient quantities and purity. For this compound, challenges in synthetic efficiency and yield are likely to be encountered. The formation of the imine bond can be reversible and prone to hydrolysis, requiring careful control of reaction conditions. The purification of the final product may also be complicated by its amphiphilic nature, which can lead to issues such as emulsification during workup.

Future research must focus on optimizing the synthetic route to maximize yield and simplify purification. This could involve a systematic screening of solvents, temperatures, catalysts, and reaction times. The development of robust purification protocols, such as specialized chromatographic techniques, will also be essential. Overcoming these synthetic challenges will be a critical step in enabling the comprehensive study of the properties and potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.